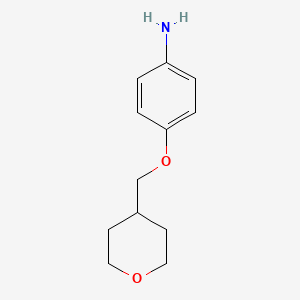
4-(Oxan-4-ylmethoxy)aniline
Descripción general
Descripción
Synthesis Analysis
The synthesis of aniline derivatives like “4-(Oxan-4-ylmethoxy)aniline” can be achieved through various methods. One such method involves the polymerization of new aniline derivatives, which allows for the study of the effect of the substituent on the respective polymer . Another method involves the amination (arylation) of aryl chlorides with aqueous or gaseous ammonia .Molecular Structure Analysis
The molecular formula of “4-(Oxan-4-ylmethoxy)aniline” is C12H17NO2 . The molecular weight is 207.27 .Chemical Reactions Analysis
Anilines, such as “4-(Oxan-4-ylmethoxy)aniline”, have been extensively studied as reductants of environmental oxidants . The thermodynamics and kinetics of these reactions have been interpreted using oxidation potentials for substituted phenols and anilines .Aplicaciones Científicas De Investigación
Electrochemical Synthesis and Applications
One study focused on the electrochemical synthesis of a novel polymer based on a related aniline derivative, which was used as a counter electrode in dye-sensitized solar cells, demonstrating an improved energy conversion efficiency compared to traditional Pt counter electrodes (Shahhosseini et al., 2016).
Corrosion Inhibition
Another research area involves the synthesis of a tetra-functionalized aromatic epoxy pre-polymer, which was established as a corrosion inhibitor for carbon steel, demonstrating high efficiency and providing insights into the interaction between the pre-polymer and metal surface (Dagdag et al., 2020).
Polymerization and Material Properties
Research on the oxidation of anilines to produce various compounds, such as azoxyarenes and 4-alkoxy-N-(4-nitrophenyl)anilines, explores the reaction pathways and potential applications in materials science (Gebhardt et al., 2008).
Electrochromic Materials
A study synthesized novel electrochromic materials using nitrotriphenylamine units, showcasing potential applications in the near-infrared region, which could be relevant for devices requiring fast switching speeds and high coloration efficiencies (Li et al., 2017).
Conducting Polymers
The synthesis and characterization of conducting polymers, such as polyaniline (PANI), reveal applications in alternative energy sources, information storage, and other electronic devices, emphasizing the importance of redox processes in the polymerization of aniline derivatives (Gospodinova & Terlemezyan, 1998).
Propiedades
IUPAC Name |
4-(oxan-4-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10H,5-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQWFBBLLKGMTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxan-4-ylmethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,2-dimethoxyethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B1423396.png)
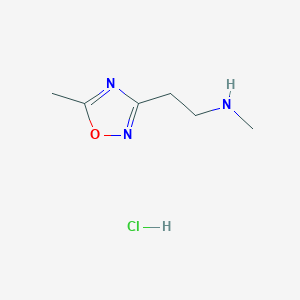
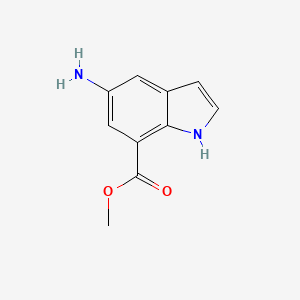
![7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1423402.png)
![5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1423403.png)
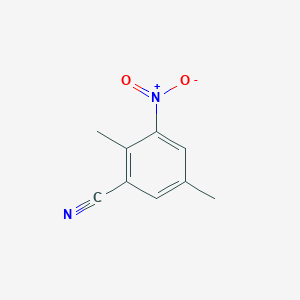

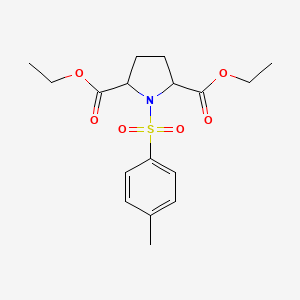
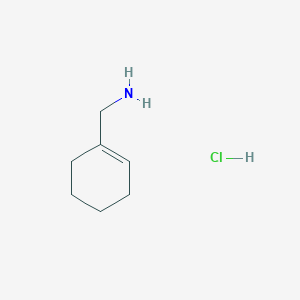
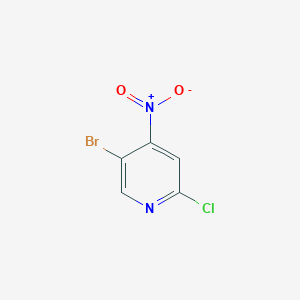
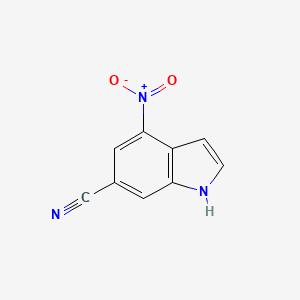
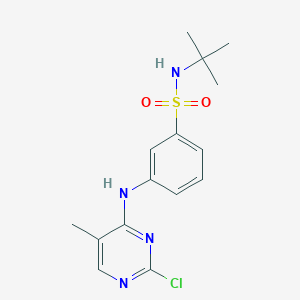
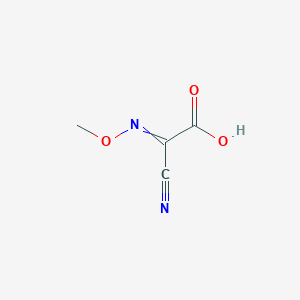
![{[1-(Methoxymethyl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B1423418.png)